molecular formula C8H10N2Na2O3 B12644681 Sodium 5-isobutylbarbiturate CAS No. 93858-57-2

Sodium 5-isobutylbarbiturate

Cat. No.: B12644681
CAS No.: 93858-57-2
M. Wt: 228.16 g/mol
InChI Key: MSQCVNOIXXEVAQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-isobutylbarbiturate is a barbiturate derivative with the chemical formula C8H10N2Na2O3 and a molecular weight of 228.15614 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of sodium 5-isobutylbarbiturate typically involves the reaction of 5-isobutylbarbituric acid with sodium hydroxide . The process can be summarized as follows :

    Synthesis of 5-isobutylbarbituric acid: This is achieved by reacting with in the presence of a base to form the corresponding malonic ester. The ester is then cyclized with to form 5-isobutylbarbituric acid.

    Formation of sodium salt: The 5-isobutylbarbituric acid is then reacted with sodium hydroxide to form this compound.

Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Sodium 5-isobutylbarbiturate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-isobutylbarbiturate has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in studies involving enzyme assays and cell structure analysis.

    Medicine: It has applications in the development of sedative and hypnotic drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of sodium 5-isobutylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This action increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain.

Comparison with Similar Compounds

Sodium 5-isobutylbarbiturate can be compared with other barbiturates such as phenobarbital and pentobarbital . While all these compounds share similar sedative and hypnotic properties, this compound is unique due to its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.

Similar Compounds

  • Phenobarbital
  • Pentobarbital
  • Thiopental

These compounds differ in their duration of action, potency, and specific medical applications.

Properties

CAS No.

93858-57-2

Molecular Formula

C8H10N2Na2O3

Molecular Weight

228.16 g/mol

IUPAC Name

disodium;5-(2-methylpropyl)-6-oxo-5H-pyrimidine-2,4-diolate

InChI

InChI=1S/C8H12N2O3.2Na/c1-4(2)3-5-6(11)9-8(13)10-7(5)12;;/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13);;/q;2*+1/p-2

InChI Key

MSQCVNOIXXEVAQ-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.